molecular formula C17H19ClN4O2S B2388328 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide CAS No. 897621-16-8

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide

Cat. No.: B2388328
CAS No.: 897621-16-8
M. Wt: 378.88
InChI Key: QGFMTIUEGGCMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Formation:

    Acetamide Formation: The final step involves the acylation of the urea-thiazole intermediate with cyclopentylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors.

    Pharmacology: The compound has been evaluated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-(3-(3,4-dichlorophenyl)ureido)thiazol-4-yl)phenyl)-2-morpholinoacetamide
  • 2-(2-(3-(adamant-1-yl)-4-fluorophenyl)thiazol-4-yl)ethan-1-amine

Uniqueness

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclopentylacetamide group. This unique structure contributes to its distinct pharmacological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-11-4-3-7-13(8-11)20-16(24)22-17-21-14(10-25-17)9-15(23)19-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,19,23)(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFMTIUEGGCMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.